molecular formula C22H20N2O8 B15151793 3,3-dimethyl-2-oxobutyl 2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15151793
M. Wt: 440.4 g/mol
InChI Key: KQAOUYIJAJJOTG-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalimide core, a nitrophenyl group, and a dimethyl oxobutyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phthalimide Core: This step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide core.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the phthalimide derivative with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The phthalimide core may interact with proteins or enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with a phthalimide core, such as thalidomide and lenalidomide, which have therapeutic applications.

    Nitrophenyl Esters: Compounds with a nitrophenyl ester group, used in various chemical and biological applications.

Uniqueness

3,3-DIMETHYL-2-OXOBUTYL 2-(2-METHOXY-4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(2-methoxy-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H20N2O8/c1-22(2,3)18(25)11-32-21(28)12-5-7-14-15(9-12)20(27)23(19(14)26)16-8-6-13(24(29)30)10-17(16)31-4/h5-10H,11H2,1-4H3

InChI Key

KQAOUYIJAJJOTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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